molecular formula C19H24N2O2 B12822156 tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate

tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate

Cat. No.: B12822156
M. Wt: 312.4 g/mol
InChI Key: QCWAUJLKNBIPMY-UHFFFAOYSA-N
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Description

This compound is a biphenyl-based carbamate derivative featuring a tert-butyl carbamate group at the 4-position of one phenyl ring and amino/methyl substituents at the 4' and 3,3' positions, respectively. Its structure combines aromatic rigidity with functional groups that enable hydrogen bonding (amino) and steric modulation (methyl). Such derivatives are commonly synthesized via Suzuki-Miyaura cross-coupling for biphenyl formation, followed by carbamate protection or deprotection steps . Applications include serving as intermediates in pharmaceuticals (e.g., kinase inhibitors or epigenetic modulators) due to their ability to interact with biological targets via the amino group .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

tert-butyl N-[4-(4-amino-3-methylphenyl)-2-methylphenyl]carbamate

InChI

InChI=1S/C19H24N2O2/c1-12-10-14(6-8-16(12)20)15-7-9-17(13(2)11-15)21-18(22)23-19(3,4)5/h6-11H,20H2,1-5H3,(H,21,22)

InChI Key

QCWAUJLKNBIPMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C)N

Origin of Product

United States

Preparation Methods

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amino group .

Biology

In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate is investigated for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl (4’-amino-3,3’-dimethyl-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, synthesis routes, and applications of analogous compounds:

Compound Name Substituents Synthesis Method Yield/Properties Applications Reference
tert-Butyl (4'-Amino-3,3'-Dimethyl-[1,1'-Biphenyl]-4-yl)Carbamate 4'-NH₂, 3,3'-CH₃ Suzuki coupling, carbamate protection High yield (e.g., 97% in reductions) Drug intermediates, HDAC inhibitors
tert-Butyl (4'-Fluoro-3-Nitro-[1,1'-Biphenyl]-4-yl)Carbamate (2c) 4'-F, 3-NO₂ Suzuki coupling (4-fluorophenylboronic acid) 96% yield, white solid Precursor for amino derivatives via nitro reduction
tert-Butyl Bis(4-(Hexyloxy)-[1,1'-Biphenyl]-4-yl)Carbamate Bis(4-hexyloxy) Suzuki coupling of bis-bromophenyl carbamate Hydrophobic, used in hydrolysis to amines Organic photovoltaic materials
tert-Butyl (3-Amino-[1,1'-Biphenyl]-4-yl)Carbamate (26d) 3-NH₂ Nitro reduction (Zn/AcOH/MeOH) 97% yield, colorless solid Epigenetic reader domain inhibitors
(R)-tert-Butyl (1-([1,1'-Biphenyl]-4-yl)-3-Hydroxypropan-2-yl)Carbamate 3-hydroxypropan-2-yl Reductive alkylation Sparingly soluble LCZ696 (heart failure drug) intermediate

Research Findings and Trends

  • Synthetic Efficiency: High-yield nitro reductions (e.g., 97% for 26d) streamline the production of amino derivatives .
  • Diversification : Functionalization with heterocycles (e.g., thiophene in 165a) or alkyl chains (hexyloxy) tailors compounds for specific applications, such as photovoltaics or kinase inhibition .

Biological Activity

tert-Butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate is a carbamate derivative notable for its potential applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O2, with a molecular weight of approximately 312.41 g/mol. The compound features a tert-butyl group attached to an amino-substituted biphenyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can act as an inhibitor or modulator of enzyme activity and receptor functions. The following mechanisms have been proposed:

  • Enzyme Inhibition : The presence of the amino group allows for potential interactions with enzymes, affecting their catalytic activity.
  • Receptor Modulation : The biphenyl structure may facilitate binding to specific receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may induce cytotoxic effects in cancer cell lines. For instance, it has shown promising results in inhibiting cell viability in multiple myeloma cell lines (EC50 values around 23 nM to 31 nM) .
  • Enzyme Interaction Studies : The compound has been evaluated for its effects on cytochrome P450 enzymes, particularly CYP3A4. It demonstrated reversible inhibition with an IC50 value of 0.34 μM .

Case Study 1: Antitumor Effects

A study examined the cytotoxicity of this compound on RPMI 8226 and MM1.R multiple myeloma cell lines. The compound exhibited potent toxicity with EC50 values comparable to established proteasome inhibitors .

Case Study 2: Enzyme Inhibition

In another investigation focusing on drug-drug interactions, the compound was assessed for its potential to inhibit CYP isoforms. While it showed significant inhibition of CYP3A4, other isoforms remained unaffected at higher concentrations (>5 μM) .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl EsterContains an amino group on biphenylUsed in medicinal chemistry
4-Amino-N-(tert-butoxycarbonyl)-anilineSimilar amino group but different substituentsKnown for its role in dye synthesis
4-Amino-N,N-diethylbenzamideDifferent alkane substituentsExhibits analgesic properties

This table illustrates how this compound stands out due to its specific structural features and biological activities.

Q & A

Q. What are the optimal synthetic conditions for preparing tert-butyl (4'-amino-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)carbamate?

Methodological Answer: The compound is synthesized via a multi-step protocol involving Boc deprotection, coupling, and purification. Key steps include:

  • Deprotection: Dissolve the Boc-protected precursor in DCM/TFA (1:1 v/v) and stir for 1 hour to remove the Boc group .
  • Coupling: React the free amine with HATU (1.2 eq) and DIEA (20 eq) in DMF for 3 hours at room temperature .
  • Purification: Extract with ethyl acetate, dry over MgSO₄, and purify via reverse-phase HPLC (89% yield) .

Critical Parameters:

VariableOptimal ConditionImpact on Yield
SolventDMFEnhances solubility of polar intermediates
Coupling AgentHATU/DIEAEfficient amide bond formation
Reaction Time3 hoursMinimizes side reactions

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Use orthogonal analytical techniques:

  • MALDI-TOF MS: Compare observed m/z (939.43 [M-Boc+H⁺]) with theoretical values (939.47) .
  • ¹H/¹³C-NMR: Verify biphenyl protons (δ 7.2–7.6 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • HPLC Purity: Ensure ≥95% purity using C18 columns (gradient: 5–95% acetonitrile/water) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to prevent inhalation of vapors during synthesis .
  • Storage: Keep at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Discrepancies in NMR/MALDI data may arise from:

  • Solvent Artifacts: Use deuterated DMSO for NMR to avoid residual proton signals .
  • Ionization Efficiency: Optimize MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) for consistent ion formation .
  • Dynamic Range: Dilute samples to prevent signal saturation in HPLC .

Q. What mechanistic insights explain coupling reaction efficiency?

Methodological Answer: HATU activates the carboxylate via formation of an active O-acylisourea intermediate, while DIEA (base) deprotonates the amine, facilitating nucleophilic attack. Key factors:

  • Stoichiometry: Excess DIEA (20 eq) ensures complete activation .
  • Solvent Polarity: DMF stabilizes charged intermediates, enhancing reaction kinetics .

Q. How does storage temperature impact compound stability?

Methodological Answer: Stability studies show:

ConditionDegradation Over 30 Days
25°C (open)15% decomposition (HPLC)
2–8°C (sealed)<2% decomposition
Recommendation: Store at 2–8°C with desiccants to prevent hydrolysis .

Q. What strategies mitigate low yields in large-scale synthesis?

Methodological Answer:

  • Scale-Up Adjustments: Replace DMF with THF for easier solvent removal .
  • Catalyst Screening: Test alternative coupling agents (e.g., PyBOP) for cost efficiency .
  • In-Line Monitoring: Use FTIR to track Boc deprotection in real time .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles?

Analysis: Solubility discrepancies arise from:

  • Crystallinity: Amorphous batches show higher DMSO solubility than crystalline forms .
  • pH Sensitivity: Protonation of the amino group enhances aqueous solubility at pH < 4 .

Q. How should researchers address conflicting toxicity data?

Analysis: Limited toxicological data (e.g., no acute toxicity reported ) necessitate:

  • In Silico Modeling: Predict LD50 using QSAR tools (e.g., ECOSAR) .
  • In Vitro Assays: Conduct MTT assays on HepG2 cells to assess cytotoxicity .

Environmental and Disposal Considerations

Q. What protocols ensure environmentally safe disposal?

Methodological Answer:

  • Waste Collection: Neutralize acidic/basic residues before disposing in halogenated waste containers .
  • Biodegradation Studies: Use OECD 301F tests to assess aerobic degradation in wastewater .

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